![molecular formula C17H15Cl2N5O2 B14157923 ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate CAS No. 1003988-71-3](/img/structure/B14157923.png)
ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrimidine ring substituted with a dichlorophenyl group, an amino group, and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3,5-dichloroaniline.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-keto ester.
Coupling Reactions: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(1H-pyrazol-1-yl)pyrimidine-5-carboxylate: Similar structure but lacks the methyl group on the pyrazole ring.
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-imidazol-1-yl)pyrimidine-5-carboxylate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate is unique due to the presence of both the dichlorophenyl and pyrazole moieties, which contribute to its distinct biological activities and potential therapeutic applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
1003988-71-3 |
|---|---|
分子式 |
C17H15Cl2N5O2 |
分子量 |
392.2 g/mol |
IUPAC名 |
ethyl 4-(3,5-dichloroanilino)-2-(4-methylpyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-3-26-16(25)14-8-20-17(24-9-10(2)7-21-24)23-15(14)22-13-5-11(18)4-12(19)6-13/h4-9H,3H2,1-2H3,(H,20,22,23) |
InChIキー |
HMILPGLGRCLZJO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC(=CC(=C2)Cl)Cl)N3C=C(C=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


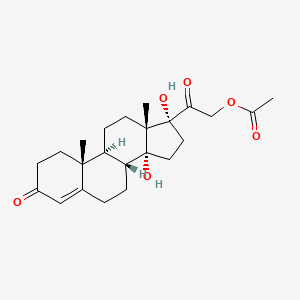

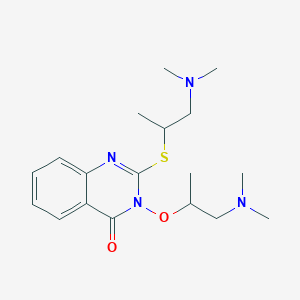
![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)

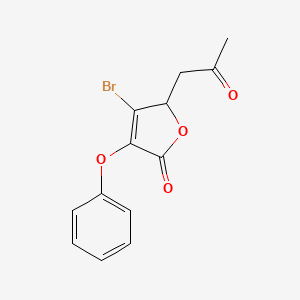
![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)
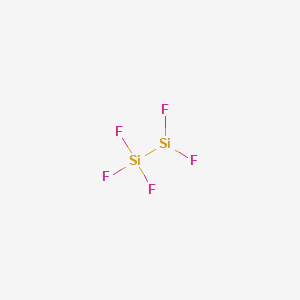
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)

![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)

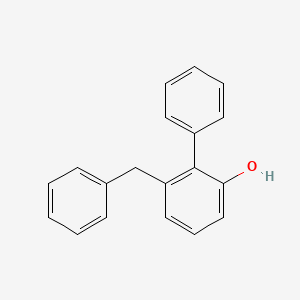
![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
